Sapropterin dihydrochloride Sapropterin dihydrochloride Sapropterin dihydrochloride is the dihydrochloride salt of sapropterin. It is used for the diagnosis and treatment of variant forms of phenylketonuria (hyperphenylalaninaemia) associated with tetrahydrobiopterin deficiency. Natural cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthetase. It has a role as a diagnostic agent and a coenzyme. It contains a sapropterin.
See also: Sapropterin (has active moiety).
Brand Name: Vulcanchem
CAS No.: 69056-38-8
VCID: VC0542434
InChI: InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
SMILES: CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Molecular Formula: C9H17Cl2N5O3
Molecular Weight: 314.17 g/mol

Sapropterin dihydrochloride

CAS No.: 69056-38-8

Cat. No.: VC0542434

Molecular Formula: C9H17Cl2N5O3

Molecular Weight: 314.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sapropterin dihydrochloride - 69056-38-8

Specification

CAS No. 69056-38-8
Molecular Formula C9H17Cl2N5O3
Molecular Weight 314.17 g/mol
IUPAC Name (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride
Standard InChI InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
Standard InChI Key RKSUYBCOVNCALL-NTVURLEBSA-N
Isomeric SMILES C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
SMILES CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Canonical SMILES CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Appearance Solid powder

Introduction

Mechanism of Action

Biochemical Pathway Modulation

Sapropterin dihydrochloride replenishes intracellular BH4 levels, enabling PAH to hydroxylate Phe despite structural mutations. This cofactor acts through two mechanisms:

  • Allosteric Activation: BH4 binds to PAH’s regulatory domain, shifting the enzyme from an inactive tetramer to an active dimeric form .

  • Redox Cycling: BH4 serves as an electron donor during the hydroxylation reaction, regenerated via pterin-4α-carbinolamine dehydratase and dihydropteridine reductase .

In BH4 deficiency, sapropterin bypasses defective biosynthesis pathways, restoring enzymatic function in aromatic amino acid hydroxylases and nitric oxide synthases .

Clinical Efficacy

Phe Reduction in Hyperphenylalaninemia

A meta-analysis of four randomized controlled trials demonstrated significant Phe reduction in patients with baseline levels ≥600 μmol/L (WMD: −225.31 μmol/L, 95% CI: −312.28 to −138.34, P < 0.00001) . In a pivotal 6-week study, 41.9% of sapropterin-treated patients achieved Phe levels <600 μmol/L versus 13.2% on placebo (P = 0.012) .

Table 1: Clinical Trial Outcomes in PKU Populations

Study DesignPopulation (n)Baseline Phe (μmol/L)Phe Reduction (μmol/L)Dietary Tolerance Increase (mg/kg/day)
6-week RCT High Phe (88)843 ± 300236 ± 257*N/A
10-week RCT Controlled (45)≤480149 ± 134*17.5 ± 13.3†

P < 0.001 vs placebo; †P = 0.006 vs placebo

Dietary Phe Tolerance Enhancement

Patients with controlled Phe levels (≤480 μmol/L) exhibited a 17.5 mg/kg/day increase in dietary tolerance versus 3.3 mg/kg/day with placebo (P = 0.006), enabling relaxed dietary restrictions while maintaining metabolic control .

EventClinical Trials (%) FAERS Reports (%)
Vomiting8.412.7
Upper Respiratory Infection7.19.8
Headache5.96.3
Rhinorrhea3.25.1

Pharmacokinetics and Drug Interactions

Absorption and Metabolism

Sapropterin demonstrates dose-proportional pharmacokinetics, with peak plasma concentrations (Cmax) achieved at 3–4 hours post-dose. The compound undergoes hepatic metabolism via monoamine oxidase (MAO), with 60–70% excreted renally as dihydrobiopterin .

Table 3: Pharmacokinetic Parameters

ParameterValue (20 mg/kg dose)
Cmax12.4 ± 3.2 μg/mL
Tmax3.1 ± 0.8 hours
Half-life6.7 ± 1.5 hours
Renal Excretion62 ± 8%

Regulatory Status and Indications

Table 4: Global Regulatory Approvals

RegionApproval YearIndicationAge Group
Japan1992BH4 DeficiencyAll ages
USA2007PKU (responsive)≥1 month
EU2008HPA in PKU/BH4 Deficiency (responsive)≥4 years

Future Directions and Research

  • Long-Term Outcomes: Current data span ≤10 years; extended follow-up is needed to assess neurocognitive benefits and late-onset AEs .

  • Pediatric Formulations: Despite approval for all ages, pharmacokinetic studies in neonates remain limited .

  • Combination Therapies: Synergy with mRNA therapies (e.g., pegvaliase) warrants investigation to optimize Phe control .

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